molecular formula C12H12N2OS B12344039 6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12344039
M. Wt: 232.30 g/mol
InChI Key: SIALDACCUMVNDU-UHFFFAOYSA-N
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Description

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring. The presence of a phenyl group at the 6-position adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate thiophene derivatives with formic acid or other one-carbon source reagents. One common method involves heating 3-amino-thiophene-2-carboxamides with formic acid, leading to the formation of the thienopyrimidine core . Another approach uses triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cycl

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-6,9,12,14H,7H2,(H,13,15)

InChI Key

SIALDACCUMVNDU-UHFFFAOYSA-N

Canonical SMILES

C1NC2C(C=C(S2)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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